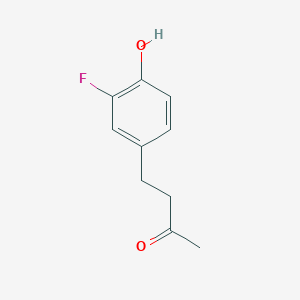

4-(3-Fluoro-4-hydroxyphenyl)butan-2-one

Description

Contextualization within Fluorinated Phenylketone Chemistry

Fluorinated phenylketones are a class of organic compounds characterized by an aromatic ring, a ketone functional group, and one or more fluorine atoms attached to the phenyl ring. The inclusion of fluorine significantly alters the molecule's physical, chemical, and biological properties compared to its non-fluorinated counterparts. bldpharm.com

The synthesis of fluorinated phenylketones often involves established methods such as the Friedel-Crafts acylation, where a fluorinated benzene (B151609) derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst. bldpharm.com The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. bldpharm.comresearchgate.net This effect can influence the reactivity of both the aromatic ring and the ketone's carbonyl group. For instance, the electron-withdrawing nature of fluorine can impact the susceptibility of the carbonyl carbon to nucleophilic attack. bldpharm.commdpi.com

This class of compounds is of significant interest in medicinal chemistry and materials science. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates. bldpharm.commq.edu.au Consequently, fluorinated aromatic ketones are integral structural motifs in the development of pharmaceuticals and agrochemicals. bldpharm.combldpharm.com

Historical Perspectives on Related Hydroxyphenyl Butanones in Chemical Research

The study of hydroxyphenyl butanones has a rich history, primarily centered around the naturally occurring, non-fluorinated analog, 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone. google.comnih.gov First identified as a key aromatic component of raspberries (Rubus idaeus), this compound is responsible for the fruit's characteristic scent. nih.govgoogle.com

Historically, the commercial production of raspberry ketone was a significant focus. Due to the very low concentrations found in the fruit, extraction was not economically viable for large-scale use in the fragrance and food industries. nih.govgoogle.com This challenge spurred the development of various synthetic routes. Early and common methods include the Claisen-Schmidt condensation of 4-hydroxybenzaldehyde (B117250) with acetone (B3395972), followed by the selective hydrogenation of the resulting intermediate, 4-(4-hydroxyphenyl)but-3-en-2-one. google.comgoogle.com Another significant industrial approach involves the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one or methyl vinyl ketone in the presence of an acid catalyst. google.comgoogle.com

The research into raspberry ketone and its analogs, such as Zingerone (from ginger) and Ethylzingerone, has provided a foundational understanding of the structure-activity relationships within this chemical family, paving the way for the synthesis and investigation of modified structures like 4-(3-Fluoro-4-hydroxyphenyl)butan-2-one. nih.gov

Current Research Trajectories and Emergent Areas for this compound

Direct and extensive academic research specifically focused on this compound (CAS Number: 173851-92-8) is limited in publicly available literature. The compound is primarily available through chemical suppliers for research purposes, indicating that it is a relatively novel or underexplored substance. bldpharm.combldpharm.combldpharm.com

However, emergent research trajectories can be inferred from studies on closely related fluorinated analogs of raspberry ketone. A significant area of investigation is in the field of chemical ecology and pest management. Researchers have synthesized and tested fluorinated raspberry ketone derivatives as potential insect attractants. For example, Raspberry Ketone Trifluoroacetate (RKTA) has been developed and studied as a potent lure for the Queensland fruit fly, Bactrocera tryoni. mq.edu.auresearchgate.net Laboratory studies demonstrated that RKTA attracted significantly more male flies than conventional lures. mq.edu.auresearchgate.net

Further research has explored a range of raspberry ketone analogs, including those with difluoroacetyl and trifluoroacetyl groups, to assess their volatility and attractiveness to fruit flies. nih.gov These studies suggest that the molecular structure, in addition to volatility, is a dominant factor in lure effectiveness. nih.gov Given these findings, a promising and emergent research area for this compound would be its evaluation as a potential agrochemical, specifically as a selective insect attractant, following the precedent set by its fluorinated cousins. Its unique substitution pattern could offer different properties in terms of receptor binding, specificity, and field stability.

Significance of Fluorine Substitution in Aromatic Ketone Scaffolds for Research Applications

The substitution of a hydrogen atom with fluorine in an aromatic ketone scaffold is a strategic tool widely used in chemical and pharmaceutical research to modulate molecular properties. nih.gov The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—impart profound changes. nih.gov

Key effects of fluorine substitution include:

Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the biological half-life of a compound, a desirable trait in drug development. bldpharm.com

Lipophilicity : Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes and improve absorption and distribution. mq.edu.au

Receptor Binding and Conformation : The electronegativity of fluorine can alter the electronic distribution within the aromatic ring and influence intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. This can lead to stronger and more selective binding to biological targets like enzymes and receptors. researchgate.netmq.edu.au

Acidity of Proximal Groups : The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons. In the case of this compound, the fluorine atom ortho to the hydroxyl group would be expected to increase the acidity of the phenolic proton compared to the non-fluorinated raspberry ketone.

These modifications are critical in designing molecules for specific applications, from creating more effective and stable pharmaceuticals to developing novel materials with unique electronic properties. bldpharm.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 173851-92-8 |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| Canonical SMILES | CC(=O)CCC1=CC(=C(C=C1)O)F |

| InChI Key | PQNXWJVBQJXYTF-UHFFFAOYSA-N |

Note: Data is compiled from chemical supplier information in the absence of extensive primary literature. bldpharm.com

Table 2: Comparison of this compound and 4-(4-Hydroxyphenyl)butan-2-one

| Property | This compound | 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) |

| Molecular Formula | C₁₀H₁₁FO₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 182.19 g/mol | 164.20 g/mol |

| Melting Point | Not reported in literature | 81-85 °C |

Note: Data for 4-(4-Hydroxyphenyl)butan-2-one is sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluoro-4-hydroxyphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(12)2-3-8-4-5-10(13)9(11)6-8/h4-6,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMDFUMFKKJMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 3 Fluoro 4 Hydroxyphenyl Butan 2 One

Retrosynthetic Analysis of 4-(3-Fluoro-4-hydroxyphenyl)butan-2-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are considered, providing logical pathways for its synthesis.

The primary disconnections for this compound are centered around the formation of the carbon-carbon bond between the aromatic ring and the butanone side chain, and the construction of the butanone moiety itself.

Route A: Friedel-Crafts Alkylation Approach

This approach involves the disconnection of the C-C bond between the aromatic ring and the benzylic carbon of the butanone chain. This leads to a nucleophilic aromatic precursor, 2-fluorophenol (B130384), and an electrophilic four-carbon component.

Disconnection: Aryl-C bond

Synthons: A 3-fluoro-4-hydroxyphenyl anion synthon and a 4-oxobutyl cation synthon.

Precursors: 2-Fluorophenol and an appropriate electrophile such as methyl vinyl ketone or 4-hydroxybutan-2-one.

Route B: Aldol (B89426) Condensation and Reduction Approach

This strategy focuses on building the butanone side chain through a two-step process. The initial disconnection is at the Cα-Cβ bond of the butanone, which is retrosynthetically derived from an α,β-unsaturated ketone.

Disconnection: C=C bond of the enone precursor, followed by the Cα-Cβ bond.

Intermediate: 4-(3-Fluoro-4-hydroxyphenyl)but-3-en-2-one.

Precursors: 3-Fluoro-4-hydroxybenzaldehyde (B106929) and acetone (B3395972).

These two distinct retrosynthetic pathways form the basis for the classical and contemporary synthetic routes to this compound.

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic strategies can be employed to construct this compound.

The formation of the butanone side chain attached to the fluorinated phenyl ring is a critical aspect of the synthesis.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction involves the alkylation of 2-fluorophenol with an electrophilic partner like methyl vinyl ketone or 4-hydroxybutan-2-one in the presence of an acid catalyst. The reaction with 4-hydroxybutan-2-one is generally preferred as it can minimize polymerization, a common side reaction with methyl vinyl ketone.

Claisen-Schmidt Condensation followed by Hydrogenation: This two-step sequence is a widely used method for the synthesis of β-aryl ketones.

Claisen-Schmidt Condensation: 3-Fluoro-4-hydroxybenzaldehyde is reacted with acetone in the presence of a base (like NaOH or KOH) to form the α,β-unsaturated ketone intermediate, 4-(3-fluoro-4-hydroxyphenyl)but-3-en-2-one. wikipedia.orgnih.gov This reaction is a type of crossed aldol condensation. wikipedia.org

Catalytic Hydrogenation: The resulting enone is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the final product. Common catalysts for this transformation include palladium on carbon (Pd/C).

The table below summarizes typical conditions for the Claisen-Schmidt condensation of aromatic aldehydes with acetone.

| Aldehyde | Base | Solvent | Temperature | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | NaOH | Water/Ethanol (B145695) | Room Temp | 80 | d-nb.info |

| Benzaldehyde | NaOH | Solvent-free | Grinding | 98 | nih.gov |

| Various | NaOH | Microwave | - | Good | d-nb.info |

Achieving the correct 1,2,4-substitution pattern on the aromatic ring is crucial. In the context of a Friedel-Crafts alkylation starting from 2-fluorophenol, the directing effects of the existing substituents govern the position of the incoming electrophile.

Directing Effects: The hydroxyl (-OH) group is a strongly activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. The fluorine (-F) atom is a deactivating ortho-, para-director, withdrawing electron density through induction but donating through resonance. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile primarily to the positions ortho and para to it. In 2-fluorophenol, the position para to the hydroxyl group is also ortho to the fluorine atom. This alignment of directing effects favors the formation of the desired 4-substituted product.

While this compound itself is achiral, its derivatives can possess chirality, for instance, through modification of the butanone chain. Enantioselective synthesis of such chiral derivatives is of significant interest.

Asymmetric Hydrogenation: The α,β-unsaturated intermediate, 4-(3-fluoro-4-hydroxyphenyl)but-3-en-2-one, could potentially be a substrate for asymmetric hydrogenation. This would involve the use of a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium with chiral phosphine (B1218219) ligands) to stereoselectively reduce the double bond, leading to an enantioenriched product if a chiral center is generated.

Asymmetric Aldol Reactions: An alternative approach would be a stereoselective aldol reaction between a derivative of 3-fluoro-4-hydroxybenzaldehyde and a ketone enolate, mediated by a chiral catalyst or auxiliary.

Enantioselective Alkylation: The direct asymmetric alkylation of a pre-formed enolate of a suitable precursor with a chiral catalyst is another potential strategy for accessing chiral derivatives.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the efficiency and selectivity of the synthetic routes to this compound.

Friedel-Crafts Catalysts: A variety of acid catalysts can be employed for the Friedel-Crafts alkylation route.

Lewis Acids: Traditional Lewis acids such as AlCl₃, FeCl₃, and BF₃ are effective but can suffer from issues with stoichiometry, waste generation, and catalyst recovery.

Brønsted Acids: Strong proton acids like H₂SO₄ and H₃PO₄ can also catalyze the reaction.

Solid Acid Catalysts: To address the environmental and practical drawbacks of homogeneous catalysts, heterogeneous solid acid catalysts have been developed. These include zeolites (e.g., H-beta, HY), acid-activated clays (B1170129) (e.g., montmorillonite), and ion-exchange resins. These catalysts offer advantages such as ease of separation, reusability, and potentially higher selectivity.

The following table presents a comparison of various catalysts used in the Friedel-Crafts alkylation of phenols.

| Catalyst | Reactants | Temperature (°C) | Selectivity for para-product (%) | Reference |

| Acid-activated Montmorillonite | Phenol (B47542) + 4-hydroxybutan-2-one | 100-150 | 75-81 | |

| H-beta Zeolite | Phenol + 4-hydroxybutan-2-one | 100 | < 40 | |

| H₂SO₄ | Phenol + methyl vinyl ketone | - | - |

Hydrogenation Catalysts: The reduction of the C=C double bond in the unsaturated intermediate is typically achieved through catalytic hydrogenation.

Palladium on Carbon (Pd/C): This is the most common and effective catalyst for the selective hydrogenation of an alkene in the presence of a ketone and an aromatic ring. The reaction is usually carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate (B1210297).

Other Noble Metal Catalysts: Catalysts based on Platinum (Pt) or Rhodium (Rh) can also be used, sometimes offering different selectivity profiles.

Chemical Reactivity and Transformation Studies of 4 3 Fluoro 4 Hydroxyphenyl Butan 2 One

Reactivity of the Butanone Carbonyl Group

The carbonyl group in 4-(3-fluoro-4-hydroxyphenyl)butan-2-one is a primary site for chemical transformations, exhibiting reactivity typical of ketones. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. The fluorine atom's electron-withdrawing effect, transmitted through the aromatic ring, is expected to slightly enhance the electrophilicity of the carbonyl carbon, potentially leading to increased reaction rates compared to its non-fluorinated counterpart, raspberry ketone.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the butanone carbonyl group. harvard.edu A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. google.com The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the pi bond and pushing electrons onto the oxygen atom. harvard.edu

Common nucleophilic addition reactions applicable to this compound include:

Reaction with Grignard Reagents: Treatment with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols. The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.

Reduction with Hydride Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 4-(3-fluoro-4-hydroxyphenyl)butan-2-ol.

Formation of Cyanohydrins: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-amino alcohols.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, providing a route to various alkene derivatives.

| Nucleophile | Product Type | Illustrative Reagent |

|---|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol | CH₃MgBr |

| Hydride Ion (H⁻) | Secondary Alcohol | NaBH₄ |

| Cyanide Ion (CN⁻) | Cyanohydrin | NaCN, HCl |

| Phosphorus Ylide (R₂C=PPh₃) | Alkene | CH₃CH=PPh₃ |

Condensation and Cyclization Reactions

The carbonyl group and the adjacent methylene (B1212753) group of the butanone chain can participate in condensation and cyclization reactions. These reactions often involve the formation of an enolate intermediate under basic conditions or an enol under acidic conditions.

Aldol (B89426) Condensation: In the presence of a base or acid, this compound can undergo self-condensation or react with other carbonyl compounds (crossed aldol condensation). This reaction leads to the formation of β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.

Knoevenagel Condensation: Reaction with active methylene compounds, such as malonic esters or cyanoacetic esters, in the presence of a weak base like piperidine (B6355638) or an amine salt, can yield a variety of unsaturated products.

Fischer Indole (B1671886) Synthesis: Condensation with a phenylhydrazine (B124118) derivative under acidic conditions could potentially lead to the formation of an indole ring system, a common motif in pharmacologically active compounds. The specific phenylhydrazine used would determine the substitution pattern on the resulting indole.

Enolization and Related Transformations

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.org This enolization is a key step in several reactions. sapub.orgscispace.com

Halogenation: In the presence of an acid or base, the compound can be halogenated at the α-carbon. The reaction proceeds through the enol or enolate intermediate. The electron-withdrawing fluorine on the phenyl ring may slightly increase the acidity of the α-protons, potentially facilitating enolate formation.

Alkylation: The enolate, generated by a strong base, can act as a nucleophile and react with alkyl halides, leading to the introduction of an alkyl group at the α-position.

Deuterium (B1214612) Exchange: In the presence of D₂O and an acid or base catalyst, the α-hydrogens can be exchanged for deuterium, a useful technique for mechanistic studies and isotopic labeling.

Reactivity of the Hydroxyl Group on the Fluorinated Phenyl Ring

The phenolic hydroxyl group in this compound is acidic and can act as a nucleophile. The presence of the ortho-fluorine atom significantly influences its reactivity. The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic proton, making it more readily deprotonated by a base. Conversely, this electron-withdrawing effect reduces the nucleophilicity of the phenoxide oxygen.

O-Alkylation and Acylation Reactions

The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions typically proceed via the corresponding phenoxide, generated by treating the phenol (B47542) with a suitable base.

Williamson Ether Synthesis: Reaction of the sodium or potassium phenoxide with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) yields the corresponding ether. The increased acidity of the fluorinated phenol allows for the use of milder bases for phenoxide formation.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords the corresponding ester. Common acylating agents include acetyl chloride and acetic anhydride (B1165640).

| Reaction Type | Reagent | Product |

|---|---|---|

| O-Alkylation (Ether formation) | CH₃I, K₂CO₃ | 4-(3-Fluoro-4-methoxyphenyl)butan-2-one |

| O-Acylation (Ester formation) | (CH₃CO)₂O, Pyridine | 4-Acetyl-2-fluorophenyl acetate (B1210297) |

Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect the phenolic hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. oup.com The choice of a suitable protecting group depends on its stability to the planned reaction conditions and the ease of its removal. wikipedia.orghighfine.com

Common protecting groups for phenols include:

Ethers:

Methyl Ether: Formed using reagents like dimethyl sulfate (B86663) or methyl iodide. Cleavage often requires harsh conditions, such as treatment with strong acids like HBr or BBr₃.

Benzyl Ether (Bn): Introduced using benzyl bromide or chloride in the presence of a base. It is stable to a wide range of conditions but can be readily removed by catalytic hydrogenolysis (H₂/Pd-C).

Silyl (B83357) Ethers (e.g., TMS, TBDMS): Formed by reacting the phenol with the corresponding silyl chloride in the presence of a base like imidazole (B134444). These are easily cleaved by fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions. harvard.edu The increased steric bulk of groups like TBDMS enhances their stability. highfine.com

Esters:

Acetate Ester: Formed with acetic anhydride or acetyl chloride. It is stable to acidic conditions but can be cleaved by base-catalyzed hydrolysis.

Carbonates:

Methyl Carbonate: Can be formed by reaction with methyl chloroformate. It is more stable to hydrolysis than acetate esters.

The increased acidity of the 3-fluorophenol (B1196323) moiety may influence the choice of base and reaction conditions for the introduction of these protecting groups. For instance, milder bases may be sufficient for deprotonation compared to non-fluorinated phenols.

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|

| Methyl | Me | CH₃I, K₂CO₃ | BBr₃ or HBr |

| Benzyl | Bn | BnBr, K₂CO₃ | H₂, Pd/C |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | TBAF or H⁺ |

| Acetyl | Ac | Ac₂O, Pyridine | Base (e.g., K₂CO₃, MeOH) |

Influence of Fluorine Substitution on Aromatic Reactivity

In electrophilic aromatic substitution (EAS), the rate and orientation of the incoming electrophile are dictated by the substituents already present on the benzene (B151609) ring. For this compound, three substituents must be considered: the hydroxyl (-OH) group, the fluorine (-F) atom, and the alkyl side chain (-CH₂CH₂C(O)CH₃).

Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group due to its powerful +M effect.

Fluorine (-F) Atom: This is a deactivating, ortho, para-directing group. Its -I effect slows the reaction rate, while its +M effect directs incoming electrophiles.

Alkyl Group (-CH₂CH₂C(O)CH₃): This is a weakly activating, ortho, para-directing group through hyperconjugation and a weak +I effect.

The directing effects of these groups are synergistic and competitive. The hydroxyl group is the most powerful activating and directing group present. It strongly directs incoming electrophiles to its ortho and para positions. The para position is already occupied by the butanone side chain. One ortho position is occupied by the fluorine atom. Therefore, the primary site for electrophilic attack is the C5 position, which is ortho to the hydroxyl group and meta to the fluorine and alkyl groups. A secondary site for substitution would be the C2 position, ortho to the alkyl group. However, the powerful directing effect of the hydroxyl group makes substitution at C5 the overwhelmingly favored outcome.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | Dilute HNO₃ | 4-(3-Fluoro-4-hydroxy-5-nitrophenyl)butan-2-one | The -OH group directs the electrophile (-NO₂) to the C5 position. |

| Halogenation | Br₂ in CCl₄ | 4-(5-Bromo-3-fluoro-4-hydroxyphenyl)butan-2-one | The -OH group directs the electrophile (-Br) to the C5 position. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(5-Acetyl-3-fluoro-4-hydroxyphenyl)butan-2-one | The -OH group directs the acyl group to the C5 position. The reaction may be sluggish due to deactivation by fluorine and complexation of the catalyst with the hydroxyl and keto groups. |

Nucleophilic aromatic substitution (SNAr) is generally uncommon for phenol-containing compounds. The reaction requires an aromatic ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group. libretexts.org The mechanism involves the addition of a nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org

In the case of this compound, the aromatic ring is rendered electron-rich by the potent electron-donating resonance effect of the hydroxyl group. This would strongly destabilize the negatively charged Meisenheimer complex, making a standard SNAr reaction highly unfavorable. While fluorine can act as a leaving group in SNAr reactions, particularly in polyfluoroarenes, the electronic character of this specific molecule works against such a pathway. nih.gov Therefore, nucleophilic aromatic substitution is not considered a readily applicable reaction mechanism for this compound under typical conditions.

Investigating Rearrangement Reactions and Degradation Pathways of this compound

The stability and transformation of this compound can be investigated under various conditions, revealing potential rearrangement and degradation pathways catalyzed by acid, base, or light.

Under strongly acidic conditions, several transformations could be envisaged. The ketone functional group can be protonated, making the alpha-carbons more susceptible to enolization. The phenolic hydroxyl group can also be protonated, although this is less favorable. Friedel-Crafts type reactions, such as the alkylation of phenol with 4-hydroxybutan-2-one using solid acid catalysts to form the parent raspberry ketone, demonstrate that the aromatic ring can participate in acid-catalyzed reactions. google.com For the fluorinated analog, such reactions would be slower due to the fluorine's deactivating effect. Under harsh acidic conditions and heat, degradation could occur, potentially involving cleavage of the butanone side chain or polymerization reactions involving the phenol ring.

The presence of a fluorine atom beta to a carbonyl group creates a substrate susceptible to base-catalyzed elimination of hydrogen fluoride (HF). This reaction has been studied in detail for a similar compound, 4-fluoro-4-(4'-nitrophenyl)butan-2-one. researchgate.netnih.gov The proposed mechanism is an E1cB-like E2 pathway.

The process is initiated by the abstraction of a proton from the C3 position (alpha to the ketone) by a base. This is the most acidic proton in the side chain due to the electron-withdrawing effect of the adjacent carbonyl group. This abstraction forms a resonance-stabilized enolate intermediate. In the subsequent step, the enolate eliminates the fluoride ion from the C4 position to form an α,β-unsaturated ketone, (E)-4-(4-hydroxyphenyl)but-3-en-2-one.

Studies using kinetic isotope effects (KIEs) on the nitrated analog provide strong evidence for this mechanism over alternatives like E1 or a concerted E2 pathway. researchgate.net Large primary deuterium KIEs indicate that the C-H bond cleavage is part of the rate-determining step. Small fluorine leaving group KIEs suggest that the C-F bond is broken after the initial proton abstraction, which is consistent with an E1cB-like transition state where proton abstraction is significantly advanced. researchgate.net

| Catalyzing Base | Primary Deuterium KIE (kH/kD) | Fluorine KIE (k¹⁸F/k¹⁹F) | Inferred Mechanism |

|---|---|---|---|

| Formate (B1220265) | 3.2 | 1.0037 | E1cB-like E2 |

| Acetate | 3.7 | 1.0047 | E1cB-like E2 |

| Imidazole | 7.5 | 1.0013 | E1cB-like E2 |

Note: While this data is for a nitrated analog, the fundamental mechanism is expected to be the same for this compound, as it relies on the acidity of the proton alpha to the ketone.

The photochemical behavior of this compound is expected to be influenced by both the phenol and ketone chromophores. Studies on a similar molecule, 4-hydroxybenzophenone, show that its photochemical reactivity is highly dependent on the solvent. researchgate.net

In protic solvents like water, it is anticipated that the singlet and triplet excited states of the molecule would undergo rapid deprotonation of the phenolic hydroxyl group. researchgate.net This process would lead to the formation of the ground-state phenolate (B1203915) anion, effectively quenching fluorescence and inhibiting further photochemical reactions originating from the excited neutral molecule.

In aprotic solvents such as acetonitrile (B52724), where deprotonation is suppressed, the molecule would likely exhibit fluorescence and undergo intersystem crossing to a triplet state. This triplet state could then participate in various photochemical reactions, such as sensitizing the formation of singlet oxygen or participating in hydrogen abstraction reactions. researchgate.net The carbon-fluorine bond is exceptionally strong and generally resistant to photochemical cleavage under standard UV irradiation conditions. Therefore, direct photodefluorination is unlikely to be a significant degradation pathway.

Computational and Theoretical Chemistry Investigations of 4 3 Fluoro 4 Hydroxyphenyl Butan 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to exploring the electronic landscape of a molecule. For the parent compound, 4-(4-hydroxyphenyl)butan-2-one, methods such as TPSS/def2-TZVP for geometries and M06-2X/def2-TZVPP for single-point energies have been successfully used to determine its properties. ulster.ac.uknih.gov

The electronic properties of a molecule are governed by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the parent compound, Raspberry Ketone, analysis of these frontier orbitals reveals a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition on the benzene (B151609) ring. nih.gov

The introduction of a fluorine atom at the C3 position (ortho to the hydroxyl group) in 4-(3-Fluoro-4-hydroxyphenyl)butan-2-one is expected to significantly alter the electron density distribution. Fluorine's high electronegativity exerts a strong negative inductive effect, withdrawing electron density from the aromatic ring. nih.gov This redistribution would lower the energy of the molecular orbitals. nih.gov The electron density would be particularly reduced at the carbon atoms ortho and para to the fluorine substituent, influencing the molecule's electrostatic potential and intermolecular interactions. nih.gov

Conformational analysis involves studying the different spatial arrangements of a molecule (conformations) and their relative energies. libretexts.org For Raspberry Ketone, a scan of the dihedral angle around the Cα-Cβ bond of the butanone side chain revealed three stable conformers, with the most stable structure being asymmetrical, where the phenyl ring is inclined at an angle of 75.9° from the plane of the butanone substituent. ulster.ac.uk

In this compound, the ortho-fluoro substituent introduces the possibility of an intramolecular hydrogen bond between the fluorine atom and the hydrogen of the hydroxyl group (O-H···F). Such interactions are known to occur in 2-fluorophenols and can stabilize a specific planar conformation of the hydroxyl group. acs.orgbris.ac.uk This would likely alter the conformational landscape compared to the parent compound, potentially changing the relative stability of the conformers and the rotational barrier of the O-H group.

Reactivity descriptors derived from quantum chemical calculations help predict how and where a molecule will react. For Raspberry Ketone, the HOMO-LUMO energy gap in an aqueous environment was calculated to be approximately 7.8 eV, suggesting moderate chemical reactivity. nih.gov

| Reactivity Descriptor | 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) | Predicted Effect for this compound |

| HOMO-LUMO Gap | ~7.8 eV (in aqueous solution) nih.gov | Likely increased, suggesting slightly lower reactivity. |

| Site of Nucleophilic Attack | Carbonyl Carbon nih.gov | Expected to remain the primary site for nucleophilic attack. |

| Site of Electrophilic Attack | Benzene Ring nih.gov | Ring is deactivated; electrophilic attack is less favorable. |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While specific molecular dynamics (MD) simulations for this compound have not been reported, this technique is invaluable for understanding the dynamic behavior of molecules in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent interactions, and the stability of intramolecular interactions.

For a molecule like this, MD simulations could be used to:

Explore the conformational space of the flexible butanone side chain.

Investigate the rotational dynamics of the phenyl ring.

Assess the stability and lifetime of the potential intramolecular O-H···F hydrogen bond in various solvents.

Simulate hydration dynamics, as has been done for related molecules like 4-fluorophenol, to understand how water molecules structure themselves around the solute and interact with the functional groups. rsc.org

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods can reliably predict spectroscopic signatures, which is crucial for structural elucidation and interpretation of experimental data.

NMR Spectroscopy: The prediction of NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com For this compound, one would expect significant changes compared to its non-fluorinated analog. The 19F NMR spectrum would show a signal characteristic of an aromatic C-F bond. researchgate.netnih.gov In the 1H and 13C NMR spectra, the fluorine atom would introduce observable H-F and C-F coupling constants. Its electron-withdrawing nature would cause downfield shifts for the nearby aromatic protons and carbons. Computational methods have been developed that can predict 19F NMR chemical shifts with a high degree of accuracy. rsc.org

IR Spectroscopy: Infrared spectra reveal the vibrational modes of a molecule. vscht.cz The experimental IR spectrum of Raspberry Ketone shows characteristic peaks for the O-H stretch (broad, ~3200-3500 cm⁻¹), the C=O stretch (~1715 cm⁻¹), and aromatic C-C stretches (1500-1600 cm⁻¹). vscht.cznist.gov For the fluorinated analog, theoretical calculations would predict:

A strong C-F stretching vibration, typically in the 1100-1400 cm⁻¹ region. researchgate.net

A potential shift in the O-H stretching frequency. If a strong intramolecular O-H···F bond forms, the O-H peak may become sharper and shift to a lower wavenumber.

Slight shifts in the C=O and aromatic ring vibrations due to the electronic perturbation of the fluorine atom.

UV-Vis Spectroscopy: UV-Vis spectra are dictated by electronic transitions, primarily π→π* transitions in aromatic systems. scilit.com The position of the fluorine atom on the phenol (B47542) ring influences the absorption maximum. Studies on fluorophenols have shown that ortho and meta substitutions typically cause a hypsochromic (blue) shift to shorter wavelengths, while para substitution causes a bathochromic (red) shift to longer wavelengths when compared to phenol. nih.gov Therefore, this compound is predicted to have its primary absorption bands shifted to slightly shorter wavelengths compared to Raspberry Ketone.

| Spectroscopic Technique | Key Feature for 4-(4-hydroxyphenyl)butan-2-one | Predicted Change for this compound |

| NMR | Standard aromatic/aliphatic 1H and 13C signals. | Appearance of 19F signal; H-F and C-F coupling; downfield shifts of nearby nuclei. |

| IR | Broad O-H stretch (~3390 cm⁻¹), C=O stretch (~1715 cm⁻¹) vscht.cz | Addition of strong C-F stretch (1100-1400 cm⁻¹); potential sharpening/shift of O-H stretch. |

| UV-Vis | π→π* transitions characteristic of a phenol chromophore. | Hypsochromic (blue) shift of absorption maxima due to 3-fluoro (meta to side chain) substitution. nih.gov |

Theoretical Studies of Reaction Mechanisms Involving this compound

Theoretical studies of reaction mechanisms elucidate the energetic pathways from reactants to products, including transition states and intermediates. While no specific studies on this molecule are published, several reaction types are amenable to theoretical investigation.

Electrophilic Aromatic Substitution: The fluorine atom and hydroxyl group would direct the regioselectivity of reactions like nitration or halogenation. The powerful activating, ortho-, para-directing effect of the -OH group would dominate. However, the deactivating inductive effect of the ortho-fluorine atom would modulate this, making theoretical calculations essential to predict the most likely substitution sites and the activation energy barriers for each pathway.

Reactions at the Ketone: The butanone side chain is reactive. Theoretical studies could model the kinetics and thermodynamics of keto-enol tautomerism, a crucial step for reactions at the α-carbon. sapub.org The presence of the fluorophenyl group would influence the stability of the enol or enolate intermediates.

Atmospheric Degradation: The reaction pathways of fluorinated organic compounds with atmospheric oxidants like the hydroxyl (•OH) radical are an area of active computational research. rsc.org Theoretical calculations could determine the rate constants for hydrogen abstraction from the phenolic -OH, the aromatic ring, and the aliphatic chain, predicting the molecule's atmospheric lifetime and initial degradation products.

Transition State Characterization

The characterization of transition states is fundamental to understanding the reaction mechanisms of this compound, particularly in reactions involving the elimination of hydrogen fluoride (B91410) (HF). While direct studies on this compound are sparse, research on the base-promoted HF elimination from the analogous compound, 4-fluoro-4-(4'-nitrophenyl)butan-2-one, offers a robust model for its mechanistic pathway.

Computational studies of the elimination reaction for this analogue, using methods such as variational transition state theory with multidimensional tunneling, indicate that the reaction proceeds through a concerted but asynchronous E1cb-like transition state. nih.gov This is characterized by a significant degree of C-H bond breaking in the transition state, preceding the C-F bond cleavage. The geometry of the transition state is therefore not perfectly synchronous, with the proton transfer being more advanced than the departure of the fluoride leaving group.

The free energy profile calculated for the elimination reaction in an aqueous methanol (B129727) solution further supports an E1cb-like mechanism. nih.gov This suggests that while the reaction is concerted (a true E2 pathway), it exhibits characteristics of an E1cB mechanism, where a carbanion-like character develops on the carbon atom from which the proton is abstracted.

Kinetic Isotope Effect Studies (e.g., Analogues for HF elimination)

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms by probing the changes in reaction rates upon isotopic substitution. For the HF elimination from analogues of this compound, both primary and secondary deuterium (B1214612) KIEs, as well as leaving-group fluorine KIEs, have been investigated.

In the base-promoted elimination of HF from 4-fluoro-4-(4'-nitrophenyl)butan-2-one, large primary deuterium KIEs have been observed with different catalyzing bases. researchgate.net For instance, with formate (B1220265), acetate (B1210297), and imidazole (B134444) as bases, the primary deuterium KIEs were found to be 3.2, 3.7, and 7.5, respectively. researchgate.net The magnitude of these KIEs strongly indicates that the C-H bond is significantly broken in the rate-determining step, which is consistent with the E1cb-like transition state and rules out a pure E1 mechanism. researchgate.net

Secondary deuterium KIEs at the C4 position (the carbon bearing the fluorine) were also measured and found to be 1.038, 1.050, and 1.014 for formate, acetate, and imidazole, respectively. researchgate.net These values, being slightly greater than unity, suggest a change in hybridization at the C4 carbon from sp3 towards sp2 in the transition state, as expected for an elimination reaction.

Furthermore, leaving-group fluorine KIEs were determined using the short-lived radionuclide ¹⁸F in combination with the naturally abundant ¹⁹F. researchgate.net The observed fluorine KIEs were small: 1.0037 (formate), 1.0047 (acetate), and 1.0013 (imidazole). researchgate.net These values represent only 5-15% of the maximum estimated KIE for complete C-F bond cleavage, indicating that the C-F bond is only weakly broken in the transition state. researchgate.net This finding further supports the E1cb-like E2 or a possible E1cB(ip) (ion pair) mechanism, where C-H bond breaking is much more advanced than C-F bond breaking in the transition state. researchgate.net

The following table summarizes the experimental kinetic isotope effects for the base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one. researchgate.net

| Base | Primary Deuterium KIE | C4-Secondary Deuterium KIE | Fluorine KIE |

| Formate | 3.2 | 1.038 | 1.0037 |

| Acetate | 3.7 | 1.050 | 1.0047 |

| Imidazole | 7.5 | 1.014 | 1.0013 |

Computational modeling of this reaction has also been performed, with calculated KIEs showing good agreement with experimental values. For instance, with formate and imidazole as bases, the calculated primary deuterium KIEs were 1.67 and 5.13, respectively. The corresponding calculated C4-secondary deuterium KIEs were both 1.044, and the leaving group fluorine KIEs were 1.020 and 1.015. nih.gov These computational results further reinforce the proposed E1cb-like mechanism.

Ligand-Protein Docking and Molecular Interaction Predictions with Biological Targets (If Applicable)

At present, there is a lack of published research identifying specific biological targets for this compound. Consequently, ligand-protein docking and molecular interaction prediction studies for this particular compound are not available in the scientific literature. While molecular docking is a widely used computational technique to predict the binding affinity and interaction patterns of small molecules with protein targets, its application requires the identification of a relevant biological receptor. mdpi.com Future research may identify such targets, which would then enable computational investigations into the potential biological activity of this compound.

Mechanistic Biological Activity and Molecular Target Interactions of 4 3 Fluoro 4 Hydroxyphenyl Butan 2 One

In Vitro Studies of Molecular Target Engagement

There is no available information in the public domain regarding the in vitro molecular target engagement of 4-(3-Fluoro-4-hydroxyphenyl)butan-2-one.

Enzyme Modulation and Inhibition Mechanisms

No studies were identified that investigated the modulatory or inhibitory effects of this compound on any enzymes.

Receptor Binding and Activation/Inhibition Mechanisms

Data on the binding affinity, activation, or inhibition of any receptors by this compound are not present in the available scientific literature.

Protein-Ligand Interaction Characterization

There are no published studies characterizing the interaction between this compound and any protein targets.

Cellular Pathway Modulation Studies in Preclinical Models

No preclinical studies investigating the impact of this compound on cellular pathways have been published.

Elucidation of Signaling Cascade Perturbations

Research elucidating any perturbations of signaling cascades by this compound is not available.

Gene Expression and Proteomic Profiling in Cellular Systems

There are no public records of gene expression or proteomic profiling studies conducted on cellular systems in response to treatment with this compound.

Structure-Activity Relationship (SAR) Studies for Biological Activity

The phenyl ring of 4-(4-hydroxyphenyl)butan-2-one is crucial for its biological interactions. The hydroxyl (-OH) group at the 4-position is a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. The introduction of a fluorine (-F) atom at the 3-position introduces several significant changes that would be expected to alter target recognition:

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring acts as a strong electron-withdrawing group. This can alter the acidity (pKa) of the adjacent hydroxyl group, potentially strengthening its hydrogen bonding capability as a donor. This enhanced interaction could lead to increased binding affinity for certain biological targets.

Lipophilicity: The addition of a fluorine atom generally increases the lipophilicity of a molecule. This can influence the compound's ability to cross cell membranes and may alter its binding affinity for hydrophobic pockets within target proteins.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. acs.orgresearchgate.net This could lead to a longer biological half-life and increased bioavailability compared to the non-fluorinated parent compound.

Conformational Changes: Fluorine substitution can influence the preferred conformation of the molecule, which may affect how it fits into a binding site. While fluorine is relatively small (a reasonable mimic for a hydrogen atom), its electronic properties can induce subtle but significant conformational shifts. researchgate.net

These modifications suggest that the fluoro-hydroxyphenyl moiety could lead to altered potency, selectivity, and pharmacokinetic properties compared to the simple hydroxyphenyl group of Raspberry Ketone.

The butanone side chain of 4-(4-hydroxyphenyl)butan-2-one and its fluorinated analog is another critical determinant of biological activity. Key features of this chain include its length, the presence of a ketone group, and the methylene (B1212753) bridge connecting it to the phenyl ring.

The Ketone Group: The carbonyl oxygen of the ketone is a hydrogen bond acceptor. Modifications such as reducing the ketone to a hydroxyl group or extending the alkyl chain would significantly impact interactions with target proteins. For instance, in studies of related α-ketoamides, the electrophilic nature of the ketone was found to be essential for binding to the active site of certain enzymes. acs.org

Chain Length and Flexibility: The two-carbon methylene bridge provides rotational flexibility, allowing the phenyl ring and the ketone group to adopt optimal orientations for binding. SAR studies on analogs of Raspberry Ketone have indicated that this two-methylene bridge is essential for certain biological activities, such as antifungal properties. nih.gov Altering this length by adding or removing methylene units would likely disrupt favorable binding conformations.

α-Fluorination: While the focus compound has ring fluorination, it is worth noting that fluorination on the butanone chain itself, particularly alpha to the ketone, would dramatically increase the electrophilicity of the carbonyl carbon. researchgate.net This modification is a common strategy in designing covalent inhibitors of enzymes like cysteine proteases.

The interplay between the electronically modified fluoro-hydroxyphenyl ring and the butanone chain would ultimately define the compound's biological profile.

Preclinical Pharmacological Activity in Animal Models (Mechanistic Focus)

Direct preclinical studies investigating the mechanistic effects of this compound in animal models are not available in the current body of scientific literature. However, studies on its parent compound, Raspberry Ketone, provide a valuable framework for predicting its potential pharmacological activities and for designing future investigations.

Research on Raspberry Ketone in animal models, primarily mice and rats, has explored its effects on metabolism and appetite regulation. Studies have shown that Raspberry Ketone can influence meal patterns and cardiovascular parameters. nih.gov For example, at certain doses, it has been observed to reduce body weight gain and decrease hemodynamic measures like blood pressure in mice. nih.gov Mechanistically, it was found to increase neural activation in the nucleus of the solitary tract, a key brain region involved in processing satiety signals. nih.gov

Hypothesized Effects of Fluorination: The introduction of fluorine could potentially enhance these effects. Improved metabolic stability could lead to higher plasma concentrations and a more sustained action on these neural pathways. nih.govresearchgate.net Furthermore, altered binding affinity for specific receptors or enzymes within these pathways could lead to greater potency. Future preclinical studies on this compound would need to investigate its impact on these and other molecular pathways to determine its unique pharmacological profile.

Currently, there are no published metabolomic or proteomic analyses for animal tissues treated with this compound. Such studies would be crucial for understanding its systemic effects and mechanism of action.

For comparison, studies on polyphenols in animals show that they can influence various metabolic pathways. mdpi.com A metabolomic analysis for the fluorinated compound would involve profiling changes in endogenous small molecules in tissues like the liver, adipose tissue, and brain following administration. This could reveal shifts in lipid metabolism, glucose utilization, or neurotransmitter levels, providing clues to its biological impact. Proteomic analysis would complement this by identifying changes in protein expression, which could pinpoint the specific enzymes, receptors, or signaling proteins that are modulated by the compound.

The distribution and metabolism of 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) have been studied in rats, guinea pigs, and rabbits. nih.gov The compound is extensively metabolized, with the primary urinary metabolites being the parent compound and its corresponding reduced carbinol, both of which are largely conjugated with glucuronic acid and/or sulfate (B86663). nih.gov Oxidative metabolism, including ring hydroxylation and side-chain oxidation, also occurs. nih.gov

Expected Impact of Fluorination: The presence of the C-F bond in this compound is expected to significantly alter its metabolic fate.

Metabolic Stability: As previously mentioned, the fluorine atom is likely to block aromatic hydroxylation at the 3-position, potentially redirecting metabolism to other sites or slowing it down altogether. acs.org This could lead to a different metabolite profile and altered pharmacokinetics compared to Raspberry Ketone.

Distribution: The increased lipophilicity imparted by fluorine could affect the volume of distribution, potentially leading to greater accumulation in fatty tissues or enhanced penetration of the blood-brain barrier. researchgate.net

Future preclinical studies would need to employ techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites of this compound in plasma, urine, and feces of animal models to build a comprehensive pharmacokinetic profile. researchgate.net

Advanced Analytical Methodologies for 4 3 Fluoro 4 Hydroxyphenyl Butan 2 One

Development of Hyphenated Chromatographic Techniques for Separation and Detection

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of spectroscopy, provides the specificity and sensitivity required for analyzing complex mixtures and definitively identifying compounds.

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography-mass spectrometry (LC-MS) stands as a primary technique for the analysis of non-volatile, polar compounds like 4-(3-Fluoro-4-hydroxyphenyl)butan-2-one. The optimization of an LC-MS method would involve several critical parameters to achieve efficient separation and sensitive detection.

Key Optimization Parameters for LC-MS Analysis:

| Parameter | Objective and Considerations |

| Column Chemistry | A reversed-phase column (e.g., C18, Phenyl-Hexyl) is typically suitable for separating moderately polar aromatic compounds. The choice depends on achieving optimal retention and peak shape. |

| Mobile Phase | A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. The gradient profile is optimized to resolve the target analyte from impurities. |

| Ionization Source | Electrospray ionization (ESI) is the preferred method for this class of compounds. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes would be evaluated to determine which provides a better signal intensity for the parent ion. |

| Mass Analyzer | High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are crucial for obtaining accurate mass data, which aids in confirming the elemental composition (C₁₀H₁₁FO₂). |

| MS/MS Fragmentation | Tandem mass spectrometry (MS/MS) would be used for structural confirmation. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated, providing a structural fingerprint of the molecule. |

While LC-MS is the theoretical method of choice, specific, peer-reviewed studies detailing optimized parameters and validated methods for the routine analysis of this compound are not extensively available in the public scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (If Applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, the direct analysis of phenolic compounds like this compound can be challenging due to their polarity and potential for thermal degradation.

To make the compound amenable to GC analysis, a derivatization step is often necessary. This process involves converting the polar hydroxyl group into a less polar, more volatile ether or ester group (e.g., through silylation with BSTFA or acylation).

Potential GC-MS Application Workflow:

Derivatization: Reaction of the analyte with a silylating agent to convert the phenolic -OH group to a -OSi(CH₃)₃ group.

Separation: Use of a non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-1) to separate the derivatized analyte from other components.

Detection: Mass spectrometry, typically with electron ionization (EI), would generate a reproducible fragmentation pattern useful for library matching and structural confirmation.

Currently, there are no specific, published GC-MS applications dedicated to the analysis of this compound in scientific literature.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules by probing the interactions of matter with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide unambiguous structural confirmation.

Predicted NMR Spectral Features:

| Nucleus | Predicted Chemical Shifts (δ) and Multiplicity | Key Information Provided |

| ¹H NMR | Aromatic protons (~6.8-7.2 ppm), Aliphatic protons (~2.8-3.0 ppm, triplet; ~2.7-2.9 ppm, triplet), Methyl protons (~2.1 ppm, singlet), Phenolic proton (variable, broad singlet). | Provides information on the number of different proton environments, their connectivity (through spin-spin coupling), and chemical environment. |

| ¹³C NMR | Carbonyl carbon (~208 ppm), Aromatic carbons (~115-155 ppm), Aliphatic carbons (~29-45 ppm), Methyl carbon (~30 ppm). | Reveals the number of unique carbon atoms in the molecule and their electronic environment (ketone, aromatic, aliphatic). |

| ¹⁹F NMR | A single resonance whose chemical shift is dependent on the solvent and reference standard. | Confirms the presence of the fluorine atom. Coupling between ¹⁹F and nearby ¹H and ¹³C nuclei (J-coupling) would definitively establish its position on the aromatic ring. |

Two-dimensional NMR experiments, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation), would be essential to assemble the complete molecular structure by connecting all proton and carbon signals. Despite its theoretical utility, published and assigned high-resolution NMR spectra for this compound are not readily found in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

These two techniques are complementary. IR spectroscopy measures the absorption of infrared radiation, with strong signals typically observed for polar bonds. Raman spectroscopy measures the inelastic scattering of monochromatic light, often providing strong signals for non-polar, symmetric bonds.

Expected Characteristic Vibrational Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| O-H Stretch (Phenolic) | 3200-3600 (broad) | Strong in IR |

| C=O Stretch (Ketone) | 1705-1725 | Strong in IR |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong in IR & Raman |

| C-F Stretch (Aryl-F) | 1100-1250 | Strong in IR |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium in IR |

Analysis of the full vibrational spectrum would confirm the presence of the key structural components of this compound. However, specific, publicly available IR and Raman spectra for this compound have not been identified in the course of this review.

Quantitative Analytical Method Validation for Research Applications

For the reliable quantification of this compound in research applications, it is imperative to develop and validate a suitable analytical method, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). Method validation ensures that the analytical procedure is fit for its intended purpose. researchgate.net The key validation parameters, as stipulated by international guidelines, include linearity, precision, accuracy, robustness, and the limits of detection and quantification.

Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (R² > 0.99) is generally considered indicative of good linearity.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

The following table provides illustrative data for the validation of a hypothetical HPLC-MS method for the quantification of this compound.

| Validation Parameter | Method | Acceptance Criteria | Hypothetical Results |

|---|---|---|---|

| Linearity (R²) | Analysis of 5-7 concentration levels | R² ≥ 0.99 | 0.9992 |

| Repeatability (RSD%) | 6 replicate injections of a standard solution | RSD ≤ 2% | 1.3% |

| Intermediate Precision (RSD%) | Analysis on different days by different analysts | RSD ≤ 3% | 2.1% |

| Accuracy (% Recovery) | Spike-recovery at 3 concentration levels | 98.0% - 102.0% | 99.5% - 101.2% |

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, the column temperature, and the flow rate.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following table illustrates typical values for the robustness and sensitivity parameters of a validated analytical method.

| Validation Parameter | Method | Acceptance Criteria | Hypothetical Results |

|---|---|---|---|

| Robustness | Varying mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) | RSD of results ≤ 5% | No significant impact on results observed |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | - | 0.5 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | - | 1.5 ng/mL |

Future Research Directions and Potential Conceptual Applications of 4 3 Fluoro 4 Hydroxyphenyl Butan 2 One

Design and Synthesis of Novel Derivatives for Enhanced Mechanistic Probes

The development of novel derivatives of 4-(3-fluoro-4-hydroxyphenyl)butan-2-one is a promising avenue for creating more effective mechanistic probes. The existing scaffold can be systematically modified to fine-tune its properties for specific biological interrogations. Future synthetic efforts could focus on several key areas:

Introduction of Reporter Moieties: For visualization in biological systems, derivatives could be synthesized to include fluorescent tags or biotin (B1667282) labels. These modifications would enable researchers to track the molecule's localization and interactions within cells.

Varying the Linker Region: The butanone chain could be lengthened, shortened, or made more rigid to explore how proximity and orientation affect binding to potential biological targets.

Modulation of the Phenyl Ring: Additional substitutions on the phenyl ring could be explored to alter electronic properties and metabolic stability. For instance, the introduction of further electron-withdrawing or -donating groups could systematically alter the pKa of the phenolic hydroxyl group, influencing its hydrogen bonding capabilities. nih.govnih.gov

The synthesis of such derivatives would likely draw upon established methodologies in organic chemistry, potentially including palladium-catalyzed cross-coupling reactions for aryl modifications or multi-step sequences to build modified linker chains. pharmtech.com These new chemical entities would serve as a library of probes to dissect the structure-activity relationships of their interactions with biological targets.

Exploration of Covalent and Non-Covalent Interactions with Novel Biological Targets

A key area of future investigation for this compound and its derivatives is the exploration of their interactions with novel biological targets. The molecule's structure, featuring a ketone, a phenol (B47542), and a fluorinated aromatic ring, presents opportunities for both non-covalent and covalent interactions.

Non-Covalent Interactions: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ketone carbonyl is a hydrogen bond acceptor. nih.gov The fluorine atom itself can participate in favorable electrostatic interactions with electron-deficient sites on a protein. tandfonline.comnih.gov Computational modeling, followed by experimental validation through techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), could identify proteins that bind to this scaffold with high affinity.

Covalent Interactions: The ketone moiety presents a site for potential covalent bond formation with nucleophilic residues (such as lysine (B10760008) or cysteine) on a protein target, either reversibly or irreversibly. nih.gov The design of derivatives with enhanced electrophilicity at the carbonyl carbon could lead to the development of targeted covalent inhibitors. nih.gov For example, the introduction of an adjacent electron-withdrawing group could increase the reactivity of the ketone. Identifying the protein targets of such covalent probes, a field known as chemoproteomics, could uncover new therapeutic targets.

The search for novel biological targets could be guided by screening campaigns against diverse protein families, such as kinases, phosphatases, and epigenetic enzymes, where the unique electronic properties conferred by the fluorine atom might lead to unexpected selectivity and potency.

Integration with Advanced Imaging Techniques for Mechanistic Studies

The fluorine atom in this compound makes it an ideal candidate for integration with advanced imaging techniques, particularly those utilizing fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET). tandfonline.comnih.gov

¹⁸F Radiolabeling for PET Imaging: The development of a synthetic route to install ¹⁸F into the molecule would create a powerful in vivo imaging agent. researchgate.net PET imaging with an ¹⁸F-labeled version of this compound or a high-affinity derivative could allow for non-invasive visualization and quantification of its target engagement in living organisms. This would be invaluable for preclinical drug development, enabling studies of pharmacokinetics, biodistribution, and target occupancy. nih.gov The relatively long half-life of ¹⁸F (approximately 110 minutes) is advantageous for synthetic manipulations and imaging studies. researchgate.net

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: For in vitro studies, ¹⁹F NMR can be a powerful tool to study the binding of the compound to its target protein. researchgate.net Changes in the chemical shift of the fluorine atom upon binding can provide information about the binding event and the local environment of the fluorine atom within the binding pocket. This technique can be used to screen for binding to different proteins and to characterize the binding thermodynamics and kinetics.

These imaging modalities would provide crucial insights into the molecule's mechanism of action at both a cellular and whole-organism level, accelerating its potential translation into a therapeutic or diagnostic tool.

Theoretical Frameworks for Predicting Novel Reactivity and Interactions

Computational chemistry and theoretical frameworks offer a predictive lens through which to explore the potential of this compound. ulster.ac.uk

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can gain insight into its chemical behavior and potential metabolic pathways. ulster.ac.uknih.gov Such studies on the non-fluorinated raspberry ketone have already demonstrated the utility of this approach in predicting reactivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the interaction of the compound with potential protein targets in a dynamic, solvated environment. These simulations can reveal preferred binding modes, identify key intermolecular interactions (such as hydrogen bonds and electrostatic interactions involving the fluorine atom), and estimate the free energy of binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate specific structural features with biological activity. These models can then be used to predict the activity of virtual compounds, guiding the design of more potent and selective molecules.

These computational approaches, when used in concert with experimental validation, can significantly accelerate the discovery process by prioritizing the synthesis of the most promising derivatives and providing a deeper understanding of the molecular basis of their activity.

Contribution to Fundamental Understanding of Fluorine Effects in Organic and Medicinal Chemistry

Studying this compound and its derivatives can contribute to the broader, fundamental understanding of how fluorine substitution impacts molecular properties and biological activity. nih.gov

Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule through steric and electronic effects, such as the gauche effect. dundee.ac.uk This can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its target. tandfonline.com High-resolution structural techniques, such as X-ray crystallography of the compound bound to a target protein, could reveal these conformational effects.

Metabolic Stability: Fluorine is often introduced to block metabolic "soft spots" in a molecule, thereby increasing its metabolic stability and half-life. tandfonline.com The C-F bond is very strong and not easily cleaved by metabolic enzymes. acs.org Investigating the metabolic fate of this compound compared to its non-fluorinated counterpart would provide a clear case study of this principle.

By systematically characterizing the effects of the fluorine atom in this specific molecular context, researchers can contribute to the growing body of knowledge that guides the rational design of future fluorinated drugs and chemical probes. nih.gov

Q & A

Q. What are the common synthetic routes for 4-(3-Fluoro-4-hydroxyphenyl)butan-2-one?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Claisen condensation (common for aromatic ketones). For example:

Friedel-Crafts acylation : React 3-fluoro-4-hydroxyphenyl derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group.

Protection of hydroxyl groups : Use silyl or acetyl protecting agents to prevent side reactions during synthesis.

Post-synthesis, purification via column chromatography or recrystallization ensures structural integrity. Cross-validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- X-ray crystallography : Use programs like SHELXL (open-source) for refinement and structure determination. This method resolves bond lengths, angles, and stereochemistry .

- NMR spectroscopy : Assign peaks for fluorine (¹⁹F NMR) and hydroxyl protons, noting coupling constants to confirm substituent positions.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, hexane) using UV-Vis spectroscopy or gravimetric analysis. Analogous compounds (e.g., 4-(2-Furyl)butan-2-one) show slight water solubility but dissolve well in ethanol .

- Stability : Conduct accelerated degradation studies (pH, temperature, light exposure) with HPLC monitoring. Hydroxyl and ketone groups may require inert atmospheres or antioxidants to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with analogs (e.g., 4-(4-Chloro-2,6-difluorophenyl)butan-2-one) to assess electronic effects of fluorine substitution .

- Molecular docking : Screen against biological targets (e.g., trypanothione reductase) using AutoDock Vina. Fluorine’s electronegativity may enhance binding affinity via halogen bonding .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Cross-validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions. For example, discrepancies in antimicrobial activity (as seen in analogs) may arise from differences in bacterial strains or assay protocols .

- Structural analysis : Use X-ray or NMR to confirm compound identity. Impurities or stereoisomers (if present) can skew results.

Q. What are the potential pharmacological applications based on structural analogs?

- Methodological Answer :

- Enzyme inhibition : Analogous compounds (e.g., 4-(2-Chlorophenyl)butan-2-one derivatives) inhibit trypanothione reductase, suggesting antiparasitic potential. Test against Trypanosoma spp. using cell-based assays .

- Antimicrobial activity : Screen for biofilm disruption or synergy with existing antibiotics. Fluorine’s lipophilicity may enhance membrane penetration .

Key Methodological Recommendations

- Synthesis : Optimize reaction conditions (temperature, catalyst loading) to minimize by-products.

- Characterization : Combine crystallography with spectroscopic methods for unambiguous structural assignment.

- Biological Testing : Use orthogonal assays (e.g., fluorescence-based and calorimetric) to confirm activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products